molecular formula C9H6F4O2 B2816185 Methyl 2-fluoro-4-(trifluoromethyl)benzoate CAS No. 220162-64-1

Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2816185
CAS No.: 220162-64-1
M. Wt: 222.139
InChI Key: QCBVUHGECYPLFY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-fluoro-4-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

methyl 2-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBVUHGECYPLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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